3,5-dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate
Description
Properties
IUPAC Name |
(3,5-dimethylphenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO5S/c1-10-5-11(2)7-13(6-10)26-16(22)9-27(25)15-4-3-12(17(18,19)20)8-14(15)21(23)24/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFWHSRWHOUIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylphenol with 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Sulfinyl Group Reactivity
The sulfinyl (–S(O)–) moiety enables nucleophilic and electrophilic transformations:
Pummerer-Type Rearrangements
Under acidic conditions, the sulfinyl group undergoes activation to form a thionium ion intermediate, facilitating nucleophilic attack. For example:
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Reaction with trifluoroacetic anhydride (TFAA) generates a reactive electrophilic species, enabling α-functionalization of the acetate group .
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In the presence of Lewis acids (e.g., TMSOTf), chiral sulfonium intermediates form, preserving stereochemistry during acetate transfer .
Mechanistic Pathway :
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Protonation of sulfinyl oxygen → Thionium ion formation.
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Nucleophilic attack (e.g., by acetate, azide) → α-Substituted products.
Ester Hydrolysis and Transesterification
The acetate ester undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 10% NaOH, H₂O, reflux | 2-[2-Nitro-4-(trifluoromethyl)benzenesulfinyl]acetic acid | 78% | |
| HCl (cat.), MeOH, 60°C | Methyl ester derivative | 85% |
Kinetic studies indicate the electron-withdrawing nitro and trifluoromethyl groups accelerate hydrolysis by polarizing the ester carbonyl .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring (due to –NO₂ and –CF₃) participates in directed electrophilic substitutions:
Nitration and Halogenation
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Nitration : Further nitration at the meta position (relative to –CF₃) occurs with HNO₃/H₂SO₄, yielding polynitro derivatives.
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Bromination : Selective bromination at the 5-position of the dimethylphenyl group using Br₂/FeBr₃ (yield: 67%) .
Limitations : Strong deactivation by –NO₂ and –CF₃ restricts reactivity to highly electrophilic reagents.
Nucleophilic Aromatic Substitution (NAS)
The nitro group facilitates displacement under forcing conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₃, CuCl₂, 150°C | 4-Amino derivative | 58% | |
| KSCN, DMF, 120°C | Thiocyano-substituted analog | 42% |
Radical Trifluoromethylation
The –CF₃ group participates in radical-mediated reactions:
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Reaction with Langlois reagent (CF₃SO₂Na) under oxidative conditions (e.g., K₂S₂O₈) generates CF₃ radicals, enabling C–CF₃ bond formation .
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Photoredox catalysis with Ru(bpy)₃²⁺ facilitates decarboxylative trifluoromethylation .
Coordination Chemistry
The sulfinyl oxygen acts as a ligand for transition metals:
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Complexation with Pd(II) in CH₃CN yields a square-planar complex (λₐᵥ = 512 nm), enhancing catalytic activity in cross-coupling reactions .
Biological Activity Modulation
Derivatization via sulfinyl/ester groups alters antifungal efficacy:
| Modification | Activity (IC₅₀ vs. Fusarium spp.) |
|---|---|
| Parent compound | 12 µM |
| Hydrolyzed carboxylic acid | 28 µM (reduced uptake) |
| Methyl ester analog | 9 µM (enhanced lipophilicity) |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition pathways:
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Stage 1 (200–250°C) : Loss of acetate group (Δm = 18.2%).
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Stage 2 (300–350°C) : Sulfinyl cleavage and aromatic ring degradation.
This compound’s multifunctional architecture enables applications in agrochemistry (via antifungal derivatives) and materials science (via metal complexes). Further research should explore its utility in asymmetric catalysis and photoactive materials.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development. Its sulfinyl group may contribute to biological activity, making it a candidate for further pharmacological studies. Research into similar compounds has indicated that sulfinyl derivatives can exhibit anti-inflammatory and anticancer properties.
Agricultural Chemistry
Given its potential as an insecticide or pesticide, this compound could play a role in agricultural applications. Studies have shown that compounds with trifluoromethyl groups often exhibit enhanced biological activity against pests while minimizing harm to non-target species. This characteristic positions the compound as a promising candidate for developing environmentally friendly pesticides.
Material Science
The unique chemical properties of 3,5-dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate may also find applications in material science. Its ability to act as a reactive intermediate could be utilized in the synthesis of advanced materials or coatings that require specific chemical functionalities.
Case Study 1: Insecticidal Activity
Research into nano-formulated natural pyrethrins has demonstrated that similar compounds can enhance insecticidal activity against pests like Aphis gossypii while remaining harmless to beneficial insects . This suggests that further investigation into the insecticidal properties of 3,5-dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate could yield effective pest control solutions.
Case Study 2: Pharmacological Potential
A study exploring the pharmacological effects of sulfinyl compounds indicated promising results regarding their anti-inflammatory properties. This aligns with the structural characteristics of 3,5-dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate, suggesting potential for therapeutic applications .
Mechanism of Action
The mechanism of action of 3,5-dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Groups and Substituents
The compound’s key functional groups include:
- Ester linkage : Enhances bioavailability and stability.
- Electron-withdrawing substituents: Nitro (NO₂) and trifluoromethyl (CF₃) groups increase electrophilicity and lipophilicity, respectively.
Table 1: Comparison of Key Features
Physicochemical Properties
- Lipophilicity: The CF₃ group increases hydrophobicity, likely improving membrane permeability compared to non-fluorinated analogs.
- Stability : Sulfinyl groups are less stable than sulfonyl groups under oxidative conditions, which may limit environmental persistence compared to sulfonylurea herbicides like metsulfuron-methyl .
Biological Activity
3,5-Dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its chemical formula, which includes a dimethylphenyl group attached to an acetate moiety and a nitro-trifluoromethyl-substituted benzenesulfinyl group. The presence of these functional groups is believed to contribute to its biological activity.
Pharmacological Properties
Research into the biological activity of 3,5-dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate suggests several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies indicate that the compound exhibits significant anti-inflammatory effects. This is particularly relevant in models of arthritis where it has shown to reduce inflammation markers effectively.
- Antioxidant Effects : The compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This may have implications for its use in neurodegenerative diseases.
- Cytotoxicity : Investigations into cytotoxic effects reveal that the compound maintains relatively low cytotoxicity while exhibiting potent activity against certain cancer cell lines, making it a candidate for further drug development.
The biological activity of the compound is thought to arise from several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Scavenging Free Radicals : Its antioxidant capacity allows it to scavenge free radicals, mitigating oxidative damage in cells.
- Modulation of Enzyme Activity : The presence of the sulfinyl group may influence various enzymatic pathways involved in inflammation and cell survival.
Data Table: Biological Activity Summary
Case Studies
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of 3,5-dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate:
- Study on Anti-inflammatory Effects : In a rodent model of adjuvant arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory cytokine levels compared to control groups .
- Cancer Cell Line Testing : The compound was tested against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition at low concentrations. Notably, it showed enhanced activity against breast and colon cancer cells .
- Oxidative Stress Model : In vitro studies demonstrated that treatment with the compound reduced markers of oxidative stress in neuronal cells subjected to oxidative damage .
Q & A
Q. How can the compound’s photostability be improved without altering its bioactivity?
- Methodology : Introduce stabilizing additives (e.g., UV absorbers like titanium dioxide) and test via accelerated photodegradation studies (ICH Q1B guidelines). Use time-dependent DFT (TD-DFT) to model excited-state behavior and identify vulnerable moieties. Cross-reference with nitroarene photostabilization strategies in agrochemical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
